molecular formula C8H15NO B8722254 1-Azabicyclo[3.2.1]octane-5-methanol

1-Azabicyclo[3.2.1]octane-5-methanol

Cat. No. B8722254
M. Wt: 141.21 g/mol
InChI Key: QWUOGDASTIXBPC-UHFFFAOYSA-N
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Patent
US05244907

Procedure details

A cooled (0° C.) solution of 1.0N lithium aluminum hydride/tetrahydrofuran (55 mL, 55 mmol) under nitrogen was treated dropwise with a solution of 1-azabicyclo[3.2.1]octane-5-carboxylic acid ethyl ester (9.17 g, 50 mmol) in anhydrous tetrahydrofuran (20 mL), stirred for 30 minutes at room temperature, refluxed for one hour, and cooled (0° C.). In sequence, water (2.1 mL), 15% sodium hydroxide solution (2.1 mL) and water (6.3 mL) were carefully added dropwise, and the mixture was filtered through Celite (the solid was washed with tetrahydrofuran) and concentrated in vacuo to afford 6.50 g (92%) of viscous, colorless oil, which can be used as is or can be solidified on cooling; mp 44°-47° C.
Name
lithium aluminum hydride tetrahydrofuran
Quantity
55 mL
Type
reactant
Reaction Step One
Name
1-azabicyclo[3.2.1]octane-5-carboxylic acid ethyl ester
Quantity
9.17 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.C([O:14][C:15]([C:17]12[CH2:24][N:21]([CH2:22][CH2:23]1)[CH2:20][CH2:19][CH2:18]2)=O)C.O.[OH-].[Na+]>O1CCCC1>[N:21]12[CH2:24][C:17]([CH2:15][OH:14])([CH2:23][CH2:22]1)[CH2:18][CH2:19][CH2:20]2 |f:0.1.2.3.4.5.6,9.10|

Inputs

Step One
Name
lithium aluminum hydride tetrahydrofuran
Quantity
55 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1
Step Two
Name
1-azabicyclo[3.2.1]octane-5-carboxylic acid ethyl ester
Quantity
9.17 g
Type
reactant
Smiles
C(C)OC(=O)C12CCCN(CC1)C2
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
O
Name
Quantity
2.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled (0° C.)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite (the solid
WASH
Type
WASH
Details
was washed with tetrahydrofuran) and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 6.50 g (92%) of viscous, colorless oil, which
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N12CCCC(CC1)(C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.